Obidoxime sulfate is a chemical compound primarily utilized as an antidote for organophosphate poisoning, which occurs due to the inhibition of the enzyme acetylcholinesterase. This compound is classified as an oxime reactivator, specifically designed to restore the activity of acetylcholinesterase that has been inhibited by organophosphate agents. Its mechanism of action involves the reactivation of the inhibited enzyme, thus alleviating the toxic effects associated with organophosphate exposure.
Obidoxime sulfate is synthesized from hydroxyiminoacetic acid derivatives and various amines. It falls under the category of oxime compounds, which are characterized by the presence of a hydroxylamine functional group. The compound has been extensively studied for its efficacy in treating poisoning from nerve agents and pesticides, making it a critical component in medical countermeasures against such toxic exposures .
The synthesis of obidoxime sulfate involves several chemical reactions that typically include coupling hydroxyiminoacetic acid with amines in the presence of activating agents such as diisopropylcarbodiimide. Recent studies have optimized this process, achieving yields between 65% to 90% depending on the type of amine used .
The molecular structure of obidoxime sulfate can be described by its specific arrangement of atoms and functional groups. The compound contains two oxime groups attached to a central carbon atom, which plays a crucial role in its reactivation mechanism.
Obidoxime sulfate primarily participates in reactions where it interacts with organophosphate-inhibited acetylcholinesterase. This interaction is essential for its function as an antidote.
The mechanism by which obidoxime sulfate exerts its therapeutic effects involves several steps:
Studies have shown that obidoxime sulfate is effective against various organophosphates, demonstrating its utility in both clinical and field settings for treating acute poisoning cases .
Obidoxime sulfate is primarily used in medical settings as an antidote for organophosphate poisoning. Its applications extend beyond emergency medicine into research areas focused on neuropharmacology and toxicology.
Obidoxime sulfate (CAS 73840-43-4) is a bis-pyridinium aldoxime with the molecular formula C₁₄H₁₇N₄O₇S⁺ and a molar mass of 385.37 g/mol [6] [10]. Its structure features two 4-[(hydroxyimino)methyl]pyridinium groups linked by an oxygen-bis(methylene) bridge, forming a quaternary ammonium compound. This architecture enables dual-site binding to acetylcholinesterase (AChE), positioning the oxime groups optimally for nucleophilic attack on organophosphorus (OP)-inhibited enzyme complexes [2] [10]. The sulfate counterion enhances aqueous solubility (>500 mg/mL), critical for parenteral formulations used in emergency settings [4] [7].
The compound’s charge distribution results in limited lipid solubility (log P ≈ -2.5), restricting blood-brain barrier penetration [8] [10]. It exhibits pH-dependent stability: maximal stability occurs in acidic conditions (pH 3–4), where protonation minimizes oxime group degradation. Above pH 5, hydrolysis accelerates, forming inactive cyano derivatives [4] [7]. Spectroscopic analyses (UV-Vis, NMR) confirm characteristic absorbances at 297 nm (pyridinium ring) and 1640 cm⁻¹ (C=N stretch), enabling quality control monitoring [4].
Table 1: Key Physicochemical Properties of Obidoxime Sulfate
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₄H₁₇N₄O₇S⁺ | Mass Spectrometry |
Molar Mass | 385.37 g/mol | Gravimetric Analysis |
Aqueous Solubility (25°C) | >500 mg/mL | Phase Solubility Studies |
log P (Octanol-Water) | -2.5 to -2.2 | Shake-Flask Method |
pKa (Oxime Group) | 7.8 ± 0.3 | Potentiometric Titration |
UV λmax | 297 nm | UV-Vis Spectroscopy |
Obidoxime synthesis begins with 4-pyridinecarboxaldehyde, which undergoes aldoxime formation using hydroxylamine hydrochloride under basic conditions. Subsequent quaternization with bis(chloromethyl)ether yields obidoxime dichloride, which is converted to the sulfate salt via ion-exchange chromatography [3] [10]. Final purification involves recrystallization from ethanol/water mixtures, achieving >99% purity confirmed by reversed-phase HPLC [4].
Stability in aqueous autoinjector formulations is pH- and temperature-dependent. Accelerated studies (40°C/75% RH) show that solutions at pH 3–4 retain >95% potency after 6 months, while degradation exceeds 10% at pH 5 within 4 weeks [4]. Key degradation pathways include:
Sterile filtration (0.22 μm) followed by nitrogen-blanket filling minimizes oxidative degradation. Long-term stability data (25°C) confirm a 2-year shelf life when formulated as an isotonic solution containing 275 mg/mL obidoxime chloride and 2.5 mg/mL atropine sulfate [1] [4].
Table 2: Stability Profile of Obidoxime in Autoinjector Formulations
Condition | Time | Potency Retention (%) | Major Degradants Identified |
---|---|---|---|
pH 3.0, 25°C | 24 months | 98.6 ± 1.9 | None detected |
pH 4.0, 25°C | 24 months | 96.4 ± 2.1 | <1% 4-Cyanopyridine |
pH 5.0, 25°C | 1 month | 89.2 ± 3.4 | 8.7% 4-Cyanopyridine |
pH 3.0, 40°C (accelerated) | 6 months | 96.8 ± 1.5 | <0.5% Aldehyde derivatives |
Obidoxime’s efficacy as an AChE reactivator varies significantly with OP structure. Kinetic studies using human erythrocyte AChE demonstrate:
Species-specific differences are minimal: Reactivation kinetics of human, swine, and guinea pig AChE show <15% variation when inhibited by paraoxon or sarin [9]. Obidoxime outperforms pralidoxime against tabun (3-fold higher kr) but is inferior to HI-6 against soman due to HI-6’s superior penetration of sterically hindered phosphonates [5] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: